2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Overview
Description
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine, also referred to as TFMPA, is an organic compound with a molecular formula of C12H14F3N . It has a molecular weight of 229.25 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine . The Standard InchI is InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2 . The SMILES representation is C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 229.25 . The storage temperature is 4 °C .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Compounds containing trifluoromethyl groups, such as "2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine," are of significant interest in organic synthesis due to their ability to influence the electronic properties of molecules, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The review by Paulmier (2001) discusses nucleophilic substitutions and cyclization reactions involving activated phenylselanyl groups, highlighting the importance of such functionalities in the synthesis of diverse chemical structures (Paulmier, 2001). Similarly, the work by Ishibashi and Tamura (2004) on the control of regiochemistry in radical cyclizations could offer insights into the synthetic versatility of compounds like "2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine" (Ishibashi & Tamura, 2004).
Environmental Science and Technology
Amine-functionalized compounds are explored for environmental applications, such as the removal of persistent organic pollutants from water. Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS), indicating the relevance of amine functionalities in environmental remediation technologies (Ateia et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDMGKJIKPRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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